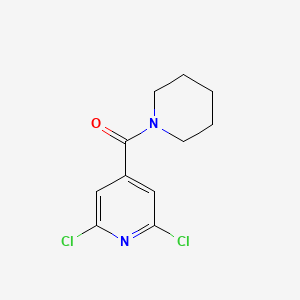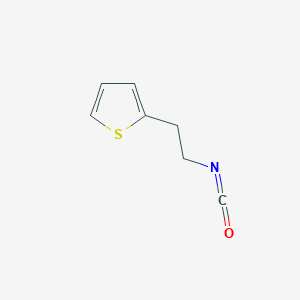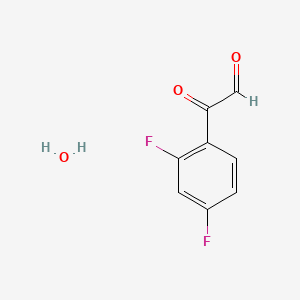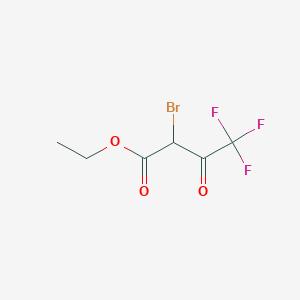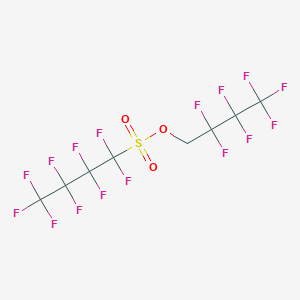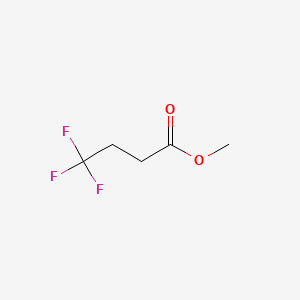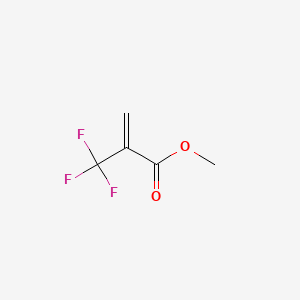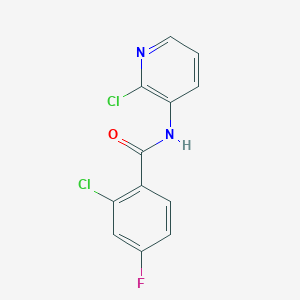
2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide is a synthetic molecule that may be of interest due to its potential chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with chloro, fluoro, and benzamide groups have been studied for various applications, including as antiallergic agents, mGluR1 antagonists, and in antiproliferative activity against cancer cell lines.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and amidification . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide included condensation reactions and chlorination with phosphorus oxychloride . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, and optimized geometric bond lengths and angles have been compared with density functional theory (DFT) calculations . The molecular structure of this compound would likely be characterized by similar methods to understand its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds . The presence of chloro, fluoro, and nitro groups in these compounds suggests that this compound could also be a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their functional groups. For instance, the presence of fluorine can affect the compound's lipophilicity and metabolic stability, which is important in drug design . The antitumor activity of related compounds has been investigated using electrochemical measurements and biological assays . The physical and chemical properties of this compound would need to be studied in detail to fully understand its potential applications.
Aplicaciones Científicas De Investigación
Charge Density Analysis and Molecular Interactions
Research by Hathwar and Row (2011) focused on the experimental charge density distribution in related compounds, highlighting the significance of short Cl···F and F···F interactions. Their study, using high-resolution X-ray diffraction data, offers insights into the attractive nature of Cl···F interactions and the polarization effects on fluorine atoms, which are critical for understanding the molecular interactions in crystals (Hathwar & Row, 2011).
Halogen Exchange Reactions
Schlosser and Cottet (2002) described the halogen/halogen displacement reactions in pyridines, including 2-chloropyridines, demonstrating the synthetic utility of such transformations in organic chemistry. Their work elucidates the reactivity of chloro and bromo derivatives in halogen exchange reactions, which is essential for developing novel synthetic pathways (Schlosser & Cottet, 2002).
Antimicrobial Activity
Desai et al. (2013) synthesized new derivatives bearing a fluorine atom in the benzoyl group and assessed their antimicrobial activity. Their findings underscore the role of fluorine in enhancing antimicrobial properties, highlighting the potential of fluorinated benzamides in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Synthesis and Characterization of Novel Compounds
Murthy et al. (2017) explored the synthesis, characterization, and reactivity of novel heterocycle-based molecules. Their comprehensive study provides valuable insights into the synthetic strategies and the physicochemical properties of novel compounds, contributing to the broader field of organic and medicinal chemistry (Murthy et al., 2017).
Safety and Hazards
The safety information for “2-chloro-N-(2-chloropyridin-3-yl)acetamide” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FN2O/c13-9-6-7(15)3-4-8(9)12(18)17-10-2-1-5-16-11(10)14/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFAIODYRNJODX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)
